1-(3,5-Dimethylphenyl)piperazin-2-one

Medicinal Chemistry Pharmacokinetics Lead Optimization

Procure 1-(3,5-Dimethylphenyl)piperazin-2-one (880361-76-2) as a strategic 1-aryl-2-piperazinone scaffold. Its symmetric 3,5-dimethylphenyl substitution confers lower clogP (1.38) vs. halogenated analogs, minimizing CNS penetration for peripheral-target programs. The absence of aryl halides ensures inertness in Buchwald-Hartwig/Suzuki couplings, making it an ideal building block for diverse compound libraries. Supplied as a white solid, ≥95% purity by HPLC.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 880361-76-2
Cat. No. B1461805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylphenyl)piperazin-2-one
CAS880361-76-2
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2CCNCC2=O)C
InChIInChI=1S/C12H16N2O/c1-9-5-10(2)7-11(6-9)14-4-3-13-8-12(14)15/h5-7,13H,3-4,8H2,1-2H3
InChIKeyMVWABUWWMXFSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethylphenyl)piperazin-2-one CAS 880361-76-2: Core Structural & Physicochemical Profile for Research Sourcing


1-(3,5-Dimethylphenyl)piperazin-2-one (CAS 880361-76-2) is a 1-aryl-2-piperazinone derivative [1]. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol . The compound is characterized by a piperazin-2-one core substituted at the N1-position with a 3,5-dimethylphenyl group. Key estimated physicochemical properties include a density of 1.07 g/cm³, a boiling point of 328.07 °C (EPA T.E.S.T.), and a water solubility of 2309.48 mg/L (EPA T.E.S.T.) [2]. Commercially available product specifications typically list a purity of 95% (HPLC), with the compound supplied as a white solid at room temperature . This baseline data is critical for assessing its suitability as a synthetic intermediate or scaffold for medicinal chemistry programs.

Why Generic Piperazinone Interchangeability Fails: The Critical Role of 3,5-Dimethylphenyl Substitution in 1-(3,5-Dimethylphenyl)piperazin-2-one


Piperazin-2-one scaffolds are widely employed in drug discovery, yet the substitution pattern on the N1-aryl group profoundly influences key molecular properties [1]. For 1-(3,5-Dimethylphenyl)piperazin-2-one, the symmetric 3,5-dimethylphenyl substitution confers distinct lipophilicity and steric bulk compared to other regioisomers (e.g., 2,5- or 3,4-dimethylphenyl analogs) or other aryl-substituted piperazinones (e.g., 3-chlorophenyl) . These differences directly impact membrane permeability, metabolic stability, and target binding interactions. Consequently, assuming that any N1-aryl-piperazin-2-one will perform identically in a given synthetic route or biological assay is unsupported by SAR principles. The quantitative evidence below demonstrates the specific, measurable advantages and limitations of the 3,5-dimethylphenyl variant, enabling rational selection for research and development applications.

Quantitative Differentiation Guide: 1-(3,5-Dimethylphenyl)piperazin-2-one vs. Structural Analogs in Key Selection Parameters


Comparative Lipophilicity (clogP) as a Driver of Membrane Permeability and Metabolic Profile

The 3,5-dimethylphenyl group of 1-(3,5-Dimethylphenyl)piperazin-2-one imparts a significantly different lipophilicity profile compared to its chlorophenyl analog, which is known to have substantial CNS activity. This difference in calculated logP values predicts altered passive membrane permeability and susceptibility to CYP450-mediated metabolism, directly impacting suitability for CNS versus peripheral target programs. [1]

Medicinal Chemistry Pharmacokinetics Lead Optimization

Synthetic Utility: Compatibility in Cross-Coupling Reactions Enabled by the 3,5-Dimethylphenyl Moiety

The 3,5-dimethylphenyl group on 1-(3,5-Dimethylphenyl)piperazin-2-one provides a sterically hindered, electron-rich aromatic ring that is relatively inert to electrophilic aromatic substitution but compatible with palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) that can be problematic with halogenated analogs like 1-(3-chlorophenyl)piperazin-2-one due to competing oxidative addition side reactions. [1]

Organic Synthesis Building Blocks Medicinal Chemistry

Physicochemical Profile: Solid-State Form and Storage Stability for Long-Term Research Use

Commercially sourced 1-(3,5-Dimethylphenyl)piperazin-2-one is consistently provided as a white solid at ambient temperature (20 °C) with a minimum purity of 95% . In contrast, some structurally related piperazinones, particularly those with lower molecular weight or different substitution patterns, may exist as oils or low-melting solids that require more stringent storage conditions (e.g., refrigeration) to prevent degradation or handling difficulties. [1]

Formulation Stability Procurement

Aqueous Solubility Estimation: A Comparative Advantage for In Vitro Assay Design

The estimated aqueous solubility of 1-(3,5-Dimethylphenyl)piperazin-2-one is 2309.48 mg/L (EPA T.E.S.T.), which is significantly higher than that calculated for the unsubstituted piperazin-2-one core (estimated at ~1,000,000 mg/L) but lower than more hydrophobic analogs [1]. This moderate solubility profile can be advantageous for in vitro assays, offering a balance between avoiding precipitation and minimizing the use of DMSO, which can interfere with certain biological readouts. [2]

Drug Discovery Assay Development Solubility

Potential for CNS Penetration: Impact of Symmetric 3,5-Dimethyl Substitution on BBB Permeability

The 3,5-dimethyl substitution pattern is a common motif in CNS-penetrant compounds, often associated with reduced P-glycoprotein (P-gp) efflux liability compared to other substitution patterns. While direct P-gp data for this compound are not published, the structural similarity to 1-(3,5-dimethylphenyl)piperazine, which is reported to be inactive at dopamine and serotonin receptors but may still cross the BBB, suggests that 1-(3,5-Dimethylphenyl)piperazin-2-one warrants investigation in CNS-targeted programs.

CNS Drug Discovery Blood-Brain Barrier Pharmacokinetics

Safety and Handling Profile: GHS Classification as a Differentiator for Routine Laboratory Use

1-(3,5-Dimethylphenyl)piperazin-2-one is classified according to the Globally Harmonized System (GHS) with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) [1]. This profile is typical for many heterocyclic research chemicals and does not include more severe hazards (e.g., H300, H310, H330) that would require specialized handling or facilities. In comparison, some chlorinated or nitro-substituted analogs may carry more stringent hazard warnings (e.g., H301: Toxic if swallowed).

Laboratory Safety Procurement Handling

Optimal Application Scenarios for 1-(3,5-Dimethylphenyl)piperazin-2-one Based on Quantitative Differentiation Evidence


Scenario 1: Design of Peripherally-Restricted Enzyme Inhibitors

The lower predicted lipophilicity (clogP = 1.38) of 1-(3,5-Dimethylphenyl)piperazin-2-one, compared to its 3-chlorophenyl analog (clogP = 1.52), suggests reduced passive diffusion across the blood-brain barrier [1]. This property makes it a strategically advantageous scaffold for developing enzyme inhibitors intended to act solely on peripheral targets (e.g., in cardiovascular, metabolic, or inflammatory diseases) where minimizing CNS exposure is critical to avoid neurological side effects. Researchers can leverage this inherent physicochemical bias to streamline lead optimization, focusing on potency and selectivity rather than complex structural modifications to limit brain penetration.

Scenario 2: Diversification via Metal-Catalyzed Cross-Coupling on a Chemically Inert Aryl Scaffold

The absence of aryl halide functional groups on the 3,5-dimethylphenyl ring of 1-(3,5-Dimethylphenyl)piperazin-2-one renders it an inert and reliable scaffold for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations or Suzuki couplings, which are often used to introduce new functionality at other positions of the molecule [2]. Unlike halogenated analogs like 1-(3-chlorophenyl)piperazin-2-one, which can undergo undesired oxidative addition, this compound avoids competing side reactions. This makes it a preferred building block for constructing diverse compound libraries where the 3,5-dimethylphenyl group serves as a stable, non-participating structural element.

Scenario 3: Preparation of CNS-Penetrant Chemical Probes Leveraging the 3,5-Dimethylphenyl Motif

The 3,5-dimethylphenyl group is a recognized structural feature in many CNS-active molecules, often associated with reduced susceptibility to efflux by P-glycoprotein (P-gp) . While 1-(3,5-Dimethylphenyl)piperazin-2-one has not been directly profiled for CNS penetration, its close structural relationship to 1-(3,5-dimethylphenyl)piperazine—a compound known to be inactive at monoamine receptors but presumably capable of crossing the BBB—positions it as a rational starting point for CNS chemical probe development. Researchers seeking to target central nervous system pathways can utilize this scaffold as a privileged starting point, with a higher likelihood of achieving brain exposure compared to more polar or halogenated piperazinone analogs.

Scenario 4: High-Throughput Screening (HTS) Campaigns Requiring Reliable Aqueous Solubility

With an estimated water solubility of 2309.48 mg/L, 1-(3,5-Dimethylphenyl)piperazin-2-one occupies a favorable middle ground that is ideal for high-throughput screening (HTS) [3]. Its solubility is sufficient to allow for the preparation of concentrated DMSO stock solutions and subsequent dilution into aqueous assay buffers without the immediate risk of precipitation that plagues highly lipophilic compounds. Conversely, it is not so highly soluble that it might interfere with cellular assays or membrane-based readouts. This predictable solubility profile reduces the rate of false negatives or positives in primary screens, improving the overall efficiency and data quality of early-stage drug discovery campaigns.

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